molecular formula C23H22O11 B1664691 6''-O-Acetylgenistin CAS No. 73566-30-0

6''-O-Acetylgenistin

Cat. No.: B1664691
CAS No.: 73566-30-0
M. Wt: 474.4 g/mol
InChI Key: DXWGBJJLEDQBKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Acetylgenistin typically involves the acetylation of genistin. Genistin, a naturally occurring isoflavone glycoside, is first isolated from soybeans. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under mild conditions to ensure the selective acetylation of the hydroxyl group at the 6’’ position .

Industrial Production Methods: Industrial production of 6’'-O-Acetylgenistin follows a similar approach but on a larger scale. The process involves the extraction of genistin from soybeans, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6’'-O-Acetylgenistin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under mild conditions to prevent over-reduction.

    Substitution: Common reagents include acyl chlorides and anhydrides.

Major Products:

Scientific Research Applications

6’'-O-Acetylgenistin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of 6’'-O-Acetylgenistin: 6’‘-O-Acetylgenistin is unique due to its specific acetylation at the 6’’ position, which may enhance its bioavailability and stability compared to other isoflavone glycosides. This modification also potentially alters its biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-13-6-15(26)18-16(7-13)32-8-14(19(18)27)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWGBJJLEDQBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6''-O-Acetylgenistin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73566-30-0
Record name 6''-O-Acetylgenistin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 186 °C
Record name 6''-O-Acetylgenistin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6''-O-acetylgenistin in soybean products?

A1: this compound is an isoflavone derivative found in soybeans and soy-based products. While not as prevalent as other isoflavones like malonyl glycosides, research indicates that this compound levels increase during processes like soybean toasting []. This suggests that processing methods can significantly influence the levels of specific isoflavone derivatives in soy foods.

Q2: Can you elaborate on the analytical techniques employed to identify and quantify this compound in soybean samples?

A2: High-performance liquid chromatography coupled with electrospray ionization multi-stage tandem mass spectrometry (HPLC-ESI-MSn) has been successfully utilized to analyze and identify this compound in soybean meal extracts []. This sophisticated method provides accurate molecular ion peaks and multistage fragment ion information, enabling precise identification and quantification of this specific isoflavone derivative. Other techniques, such as those using diode array detection (DAD) and specific columns like Zorbax SB-C18, have been established for rapid quantification of this compound and other isoflavones in soybean seeds and processed products [].

Q3: Research suggests a correlation between this compound and specific physiological activities. Could you expand on these findings?

A3: Studies have shown a strong correlation between this compound and physiological activities such as antioxidant capacity (measured through ABTS and DPPH assays), estrogenic activity, and the regulation of specific proteins like ER alpha, UCP-1, and NO []. This suggests that this compound might contribute to the health benefits attributed to soybean consumption, particularly in areas like antioxidant defense and hormonal balance.

Q4: Given the potential bioactivity of this compound, has its application in drug discovery been explored?

A4: Emerging research suggests this compound might hold promise as a potential therapeutic agent, particularly for dengue fever. Computational studies employing virtual screening, molecular docking, and molecular dynamics simulations have identified this compound as a potential inhibitor of the dengue virus NS5 methyltransferase, a crucial enzyme for viral replication []. Further research is necessary to validate these in silico findings and explore its potential therapeutic application in vivo.

Q5: How does the structure of this compound compare to other isoflavones, and what is its significance?

A5: this compound is structurally similar to other isoflavone glucosides, but with a distinguishing acetyl group at the 6'' position of the glucose moiety. This structural variation likely influences its specific interactions with biological targets and could contribute to its distinct bioactivity compared to other isoflavones.

Q6: What are the implications of this compound's stability during food processing?

A6: Understanding the stability of this compound during food processing is crucial as it directly impacts the final isoflavone profile and potential bioactivity of soybean products. Studies have shown that encapsulation techniques, like spray drying using specific wall materials like β-cyclodextrin, can significantly enhance the stability of this compound, preserving its content during storage and potentially increasing its bioavailability [].

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